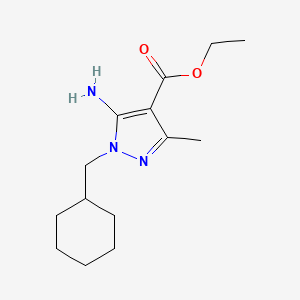

![molecular formula C18H24N4 B5561594 1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)

1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

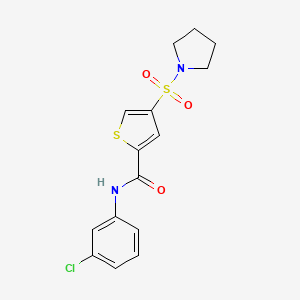

“1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine” is a chemical compound with the molecular formula C16H20N4 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . Methods for the synthesis of such compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 1 and 4 positions by (3-methyl-2-pyridinyl)methyl groups . The average molecular mass is 268.357 Da .科学的研究の応用

Antibacterial and Biofilm Inhibition

1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine and its derivatives have shown significant potential in antibacterial applications. A study by Mekky and Sanad (2020) demonstrated that certain derivatives exhibited strong antibacterial efficacies against strains like E. coli and S. aureus. Moreover, these compounds displayed more effective biofilm inhibition activities than Ciprofloxacin, indicating their potential in combating biofilm-associated bacterial infections (Mekky & Sanad, 2020).

Antagonist Activity for Receptors

Research on bicyclic derivatives of 1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine, such as those containing 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, has shown potent antagonist activity against receptors like 5-HT2. Watanabe et al. (1992) found that these compounds exhibited significant 5-HT2 antagonist activity, which could be relevant in treatments targeting serotonin receptors (Watanabe et al., 1992).

Applications in Coordination Polymer and Ferroelectric Properties

The compound has also been utilized in the synthesis of novel coordination polymers. Ahmad et al. (2014) synthesized a 3D acentric coordination polymer incorporating 1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine that exhibited ferroelectric properties with potential for high-density data storage (Ahmad et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine have been explored as potential inhibitors for enzymes and receptors. Romero et al. (1994) reported the synthesis and evaluation of analogues for inhibition of HIV-1 reverse transcriptase, indicating its potential role in antiviral therapies (Romero et al., 1994).

Biodegradable Scaffolds for Nerve Regeneration

In the field of biomaterials, 1,4-bis(acryloyl)piperazine, a related compound, has been used to create poly(amidoamine) hydrogels. These hydrogels, studied by Mauro et al. (2013), showed promise as scaffolds for peripheral nerve regeneration due to their biocompatibility and ability to support cell growth (Mauro et al., 2013).

特性

IUPAC Name |

1,4-bis[(3-methylpyridin-2-yl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4/c1-15-5-3-7-19-17(15)13-21-9-11-22(12-10-21)14-18-16(2)6-4-8-20-18/h3-8H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEAEHZMNYRBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN2CCN(CC2)CC3=C(C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)

![N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5561524.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)